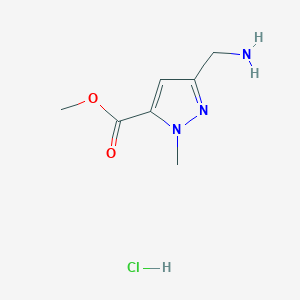
Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is a chemical compound with potential applications in various fields . It is a derivative of 2-Aminothiazole, and there are two conformational isomers in the unit cell .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is complex. The presence of the fluorine atoms in the compound is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . In the unit cell, there are two independent molecules having only slightly different bond lengths, torsion angles, and the corresponding dihedral angles of the two molecules are also different .Aplicaciones Científicas De Investigación
Synthetic Modifications and Applications in Antimicrobial Studies
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been extensively studied for its antimicrobial properties. Synthetic modifications of this compound have led to the synthesis of various derivatives, which were then evaluated for their antimicrobial activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship was further explored using 3D-QSAR analysis, providing insights into the molecular framework that governs antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).
Versatile Intermediates for Trifluoromethyl Heterocycles Synthesis
The compound Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which shares a structural motif with Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, serves as a highly versatile intermediate in the synthesis of a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines have been synthesized, showcasing the compound's utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).
Application in Fluorescent Probes for Biothiol Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a compound similar to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been employed in the development of a colorimetric and ratiometric fluorescent probe. This probe offers a rapid, sensitive, and selective detection of biothiols in physiological media, such as cysteine, homocysteine, and glutathione, which are crucial for various biological functions. The probe's fluorescence intensity significantly increases in the presence of these biothiols, making it a valuable tool for bioimaging and analytical chemistry applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Propiedades
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSLTDPGAFGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)



![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
